Cas no 95613-71-1 (8-(methylsulfanyl)quinoline-2-carboxylic acid)

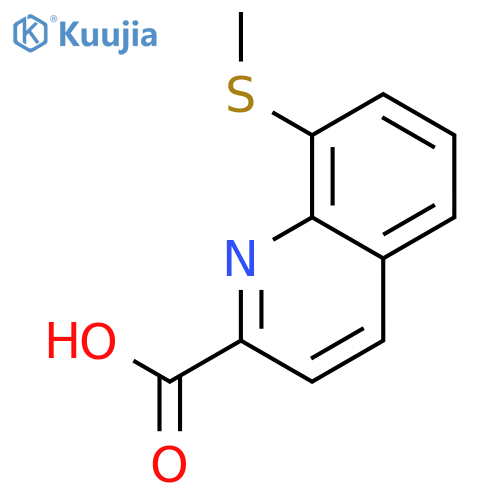

95613-71-1 structure

商品名:8-(methylsulfanyl)quinoline-2-carboxylic acid

CAS番号:95613-71-1

MF:C11H9NO2S

メガワット:219.26

CID:4353315

8-(methylsulfanyl)quinoline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Quinolinecarboxylic acid, 8-(methylthio)-

- 8-(methylsulfanyl)quinoline-2-carboxylic acid

-

8-(methylsulfanyl)quinoline-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10009852-2.5g |

8-(methylsulfanyl)quinoline-2-carboxylic acid |

95613-71-1 | 95% | 2.5g |

$2043.0 | 2022-11-30 | |

| Enamine | BBV-77813929-2.5g |

8-(methylsulfanyl)quinoline-2-carboxylic acid |

95613-71-1 | 95% | 2.5g |

$2043.0 | 2023-10-28 | |

| Enamine | EN300-10009852-5.0g |

8-(methylsulfanyl)quinoline-2-carboxylic acid |

95613-71-1 | 95% | 5.0g |

$2587.0 | 2022-11-30 | |

| Enamine | EN300-10009852-10.0g |

8-(methylsulfanyl)quinoline-2-carboxylic acid |

95613-71-1 | 95% | 10.0g |

$3253.0 | 2022-11-30 | |

| Enamine | BBV-77813929-10g |

8-(methylsulfanyl)quinoline-2-carboxylic acid |

95613-71-1 | 95% | 10g |

$3253.0 | 2023-10-28 | |

| Enamine | BBV-77813929-5g |

8-(methylsulfanyl)quinoline-2-carboxylic acid |

95613-71-1 | 95% | 5g |

$2587.0 | 2023-10-28 | |

| Enamine | EN300-10009852-1.0g |

8-(methylsulfanyl)quinoline-2-carboxylic acid |

95613-71-1 | 95% | 1.0g |

$986.0 | 2022-11-30 | |

| Enamine | BBV-77813929-1g |

8-(methylsulfanyl)quinoline-2-carboxylic acid |

95613-71-1 | 95% | 1g |

$986.0 | 2023-10-28 |

8-(methylsulfanyl)quinoline-2-carboxylic acid 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

95613-71-1 (8-(methylsulfanyl)quinoline-2-carboxylic acid) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量